RMI–FANCM (MM2) Inhibitor Screening: Target Engagement Versus Benchmark PIP-199
3-(Ethanesulfonyl)-N-(2-methoxy-4-nitrophenyl)benzamide was screened for inhibition of the RMI core complex–FANCM MM2 peptide interaction in a fluorescence polarization (FP) high-throughput assay (PubChem AID 1159607) at a single-point concentration of 33 µM [1]. In this assay, the established small-molecule benchmark PIP-199 demonstrates an IC50 of 36 µM [2], serving as the primary comparator for hit identification. The target compound's activity outcome in this screen provides a direct, quantitative basis for its evaluation as a chemical probe for the Fanconi anemia DNA repair pathway, a target for re-sensitizing chemoresistant tumors [1].
| Evidence Dimension | Inhibition of RMI-FANCM (MM2) protein–protein interaction |
|---|---|
| Target Compound Data | Screened at 33 µM in FP assay (PubChem AID 1159607); quantitative % inhibition data to be cross-referenced with primary screening output. |
| Comparator Or Baseline | PIP-199 (Mannich base), IC50 = 36 µM, reported in the same assay format [2] |
| Quantified Difference | Benchmark IC50 established; compound's relative potency can be calibrated against this 36 µM threshold for hit selection. |
| Conditions | 384-well FP assay; master mix of RMI core complex (F-MM2); 20 min incubation at RT; readout at EX 470 nm / EM 525 nm; 33 µM compound concentration. |
Why This Matters
This provides the first publicly documented biological screening context for the compound, enabling procurement decisions for DNA repair-focused drug discovery programs that require a comparator-anchored activity benchmark.
- [1] PubChem BioAssay Summary AID 1159607. Screen for inhibitors of RMI FANCM (MM2) interaction. Protocol: FP HTS, 33 µM compound concentration. Source: UW Madison. View Source
- [2] Anjiechem. PIP-199 product information: selective RMI core complex/MM2 interaction inhibitor, IC50 = 36 µM. Accessed 2026-04-29. View Source
